molecular formula C11H10Cl3NO4 B12689323 (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid CAS No. 83846-88-2

(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid

Cat. No.: B12689323
CAS No.: 83846-88-2
M. Wt: 326.6 g/mol
InChI Key: LROKCBKQEZCUKI-QMMMGPOBSA-N
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Description

(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the reaction of phenylacetic acid with trichloroethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the trichloroethoxycarbonyl chloride and to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phenolic compounds, reduced carbonyl derivatives, and various substituted amides. These products are often isolated and purified using techniques such as distillation and chromatography .

Mechanism of Action

The mechanism of action of (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The trichloroethoxycarbonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the phenyl and aminoacetic acid moieties can interact with protein surfaces, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trichloroethoxycarbonyl group provides a protective function, allowing selective reactions to occur at other sites of the molecule. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

CAS No.

83846-88-2

Molecular Formula

C11H10Cl3NO4

Molecular Weight

326.6 g/mol

IUPAC Name

(2S)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid

InChI

InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1

InChI Key

LROKCBKQEZCUKI-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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